molecular formula C16H17N5OS B2622600 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1421469-47-7

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2622600
CAS RN: 1421469-47-7
M. Wt: 327.41
InChI Key: BBCZXMPHBSIJMW-UHFFFAOYSA-N
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Description

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound is known to have a wide range of potential therapeutic applications due to its unique chemical structure and mechanism of action.

Mechanism of Action

The mechanism of action of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and proteins involved in cellular processes such as cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide are diverse and depend on the specific application. Some of the effects observed in scientific studies include:
1. Anti-cancer activity: The compound has been shown to inhibit cancer cell growth and induce cell death.
2. Cardiovascular benefits: The compound has been shown to improve heart function and reduce inflammation in the cardiovascular system.
3. Neuroprotective effects: The compound has been shown to protect neurons from damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide in lab experiments include its potent activity and its ability to target specific cellular processes. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide. Some of the areas of future research include:
1. Optimization of synthesis methods to improve yield and reduce toxicity.
2. Further studies to fully understand the mechanism of action of the compound.
3. Clinical trials to evaluate the safety and efficacy of the compound as a potential therapeutic agent.
4. Development of new derivatives of the compound with improved activity and specificity.
Conclusion
In conclusion, 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide is a chemical compound with significant potential for therapeutic applications. Its unique chemical structure and mechanism of action make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy as a potential therapeutic agent.

Synthesis Methods

The synthesis of 4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves the reaction of 2-phenyl-1H-imidazole-1-carboxylic acid with thionyl chloride and subsequent reaction with 3-aminopropyl methylthiocarbamate. The resulting product is then reacted with 4-methyl-5-aminosulfonyl-2-chlorobenzoic acid to yield the final compound.

Scientific Research Applications

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications. Some of the areas of research include:
1. Cancer Treatment: The compound has been shown to have potent anti-cancer activity and has been studied as a potential treatment for various types of cancer.
2. Cardiovascular Diseases: The compound has been shown to have beneficial effects on cardiovascular health and has been studied as a potential treatment for heart failure and other cardiovascular diseases.
3. Neurological Disorders: The compound has been shown to have neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

4-methyl-N-[3-(2-phenylimidazol-1-yl)propyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-12-14(23-20-19-12)16(22)18-8-5-10-21-11-9-17-15(21)13-6-3-2-4-7-13/h2-4,6-7,9,11H,5,8,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCZXMPHBSIJMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

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